

# Application Notes and Protocols for Transwell Invasion Assay with ND1-YL2 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ND1-YL2

Cat. No.: B12375727

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for utilizing the Transwell invasion assay to evaluate the efficacy of **ND1-YL2**, a peptide-based PROTAC® (Proteolysis Targeting Chimera) degrader of Steroid Receptor Co-activator 1 (SRC-1), in inhibiting cancer cell invasion.[1][2][3][4]

## Introduction

Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The Transwell invasion assay is a widely used in vitro method to study the invasive potential of cancer cells.[5][6] This assay simulates the passage of tumor cells through the extracellular matrix (ECM). **ND1-YL2** is a novel therapeutic agent that induces the degradation of SRC-1, a transcriptional co-activator implicated in cancer progression and metastasis.[1][3][4] By degrading SRC-1, **ND1-YL2** has been shown to significantly suppress cancer cell invasion and migration.[1][2][3][4] These notes are designed to guide researchers in applying the Transwell assay to quantify the inhibitory effects of **ND1-YL2** on cancer cell invasion, particularly using the MDA-MB-231 triple-negative breast cancer cell line as a model.

## Principle of the Assay

The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper surface of the membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which acts as an artificial extracellular matrix.

Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). Invasive cells must degrade the Matrigel barrier and migrate through the pores of the membrane towards the chemoattractant.[5][7] The extent of invasion is quantified by staining and counting the cells that have successfully traversed the membrane. The effect of **ND1-YL2** is assessed by treating the cells with the compound and comparing the number of invaded cells to an untreated control.

## Data Presentation

The following table summarizes the quantitative data from a representative Transwell invasion assay with **ND1-YL2** treatment on MDA-MB-231 cells. The data is presented as the percentage of invaded cells relative to the control group.

Treatment Group	Concentration ( $\mu\text{M}$ )	Percentage of Invaded Cells (%)
DMSO (Control)	-	100
YL2	20	~95
RLAA peptide	20	~100
ND1-YL2	20	~40

Data is estimated from graphical representations in the cited literature.[2] YL2 is a stapled peptide that binds to SRC-1, and the RLAA peptide is a control peptide.

## Experimental Protocols

This section provides a detailed methodology for performing a Transwell invasion assay with **ND1-YL2** treatment using MDA-MB-231 cells.

## Materials and Reagents

- 24-well Transwell® inserts (8.0  $\mu\text{m}$  pore size)
- Matrigel® Basement Membrane Matrix

- MDA-MB-231 human breast cancer cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- **ND1-YL2**
- Dimethyl sulfoxide (DMSO, as a vehicle for **ND1-YL2**)
- Crystal Violet staining solution (e.g., 0.1% w/v in methanol)
- Cotton swabs
- Inverted microscope with a camera
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)
- Sterile pipette tips, tubes, and cell culture flasks

## Experimental Procedure

### 1. Preparation of Matrigel-Coated Inserts:

- Thaw Matrigel® on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel® with cold, serum-free DMEM to the desired concentration (typically 1:3 to 1:6). Keep all solutions and pipette tips cold to prevent premature gelling.
- Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.

- Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.

## 2. Cell Culture and Preparation:

- Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C incubator with 5% CO<sub>2</sub>.
- Grow cells to approximately 80% confluency.
- Prior to the assay, starve the cells by incubating them in serum-free DMEM for 12-24 hours.
- Harvest the cells using trypsin-EDTA, wash with serum-free DMEM, and resuspend them in serum-free DMEM at a concentration of  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.

## 3. **ND1-YL2** Treatment and Cell Seeding:

- Prepare stock solutions of **ND1-YL2** in DMSO. Further dilute in serum-free DMEM to achieve the desired final concentrations (e.g., 20 µM). Include a DMSO-only vehicle control.
- In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.
- In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension containing the respective concentrations of **ND1-YL2** or DMSO control.

## 4. Incubation:

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours. The incubation time should be optimized based on the cell type and experimental conditions.

## 5. Fixation and Staining:

- After incubation, carefully remove the inserts from the wells.
- Using a cotton swab, gently remove the non-invaded cells and the remaining Matrigel® from the upper surface of the membrane.

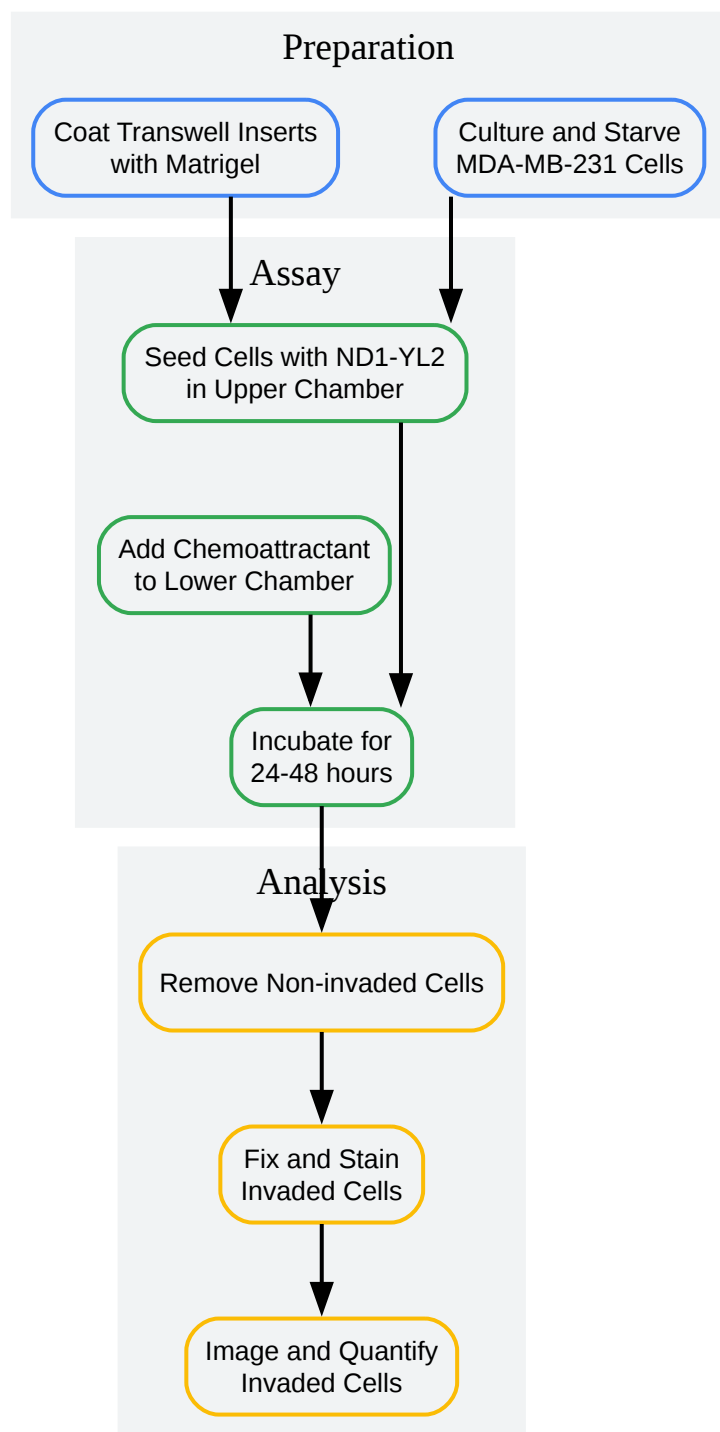
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a well containing 4% paraformaldehyde or ice-cold methanol for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the invaded cells by immersing the inserts in a well containing 0.1% crystal violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

#### 6. Quantification and Data Analysis:

- Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope.
- Capture images from several random fields of view (e.g., 5-10 fields) for each insert at a consistent magnification (e.g., 100x or 200x).
- Count the number of invaded cells in each field. The counting can be done manually using image analysis software like ImageJ.
- Calculate the average number of invaded cells per field for each treatment group.
- Normalize the data by expressing the number of invaded cells in the **ND1-YL2**-treated groups as a percentage of the invaded cells in the control (DMSO) group.

## Visualizations

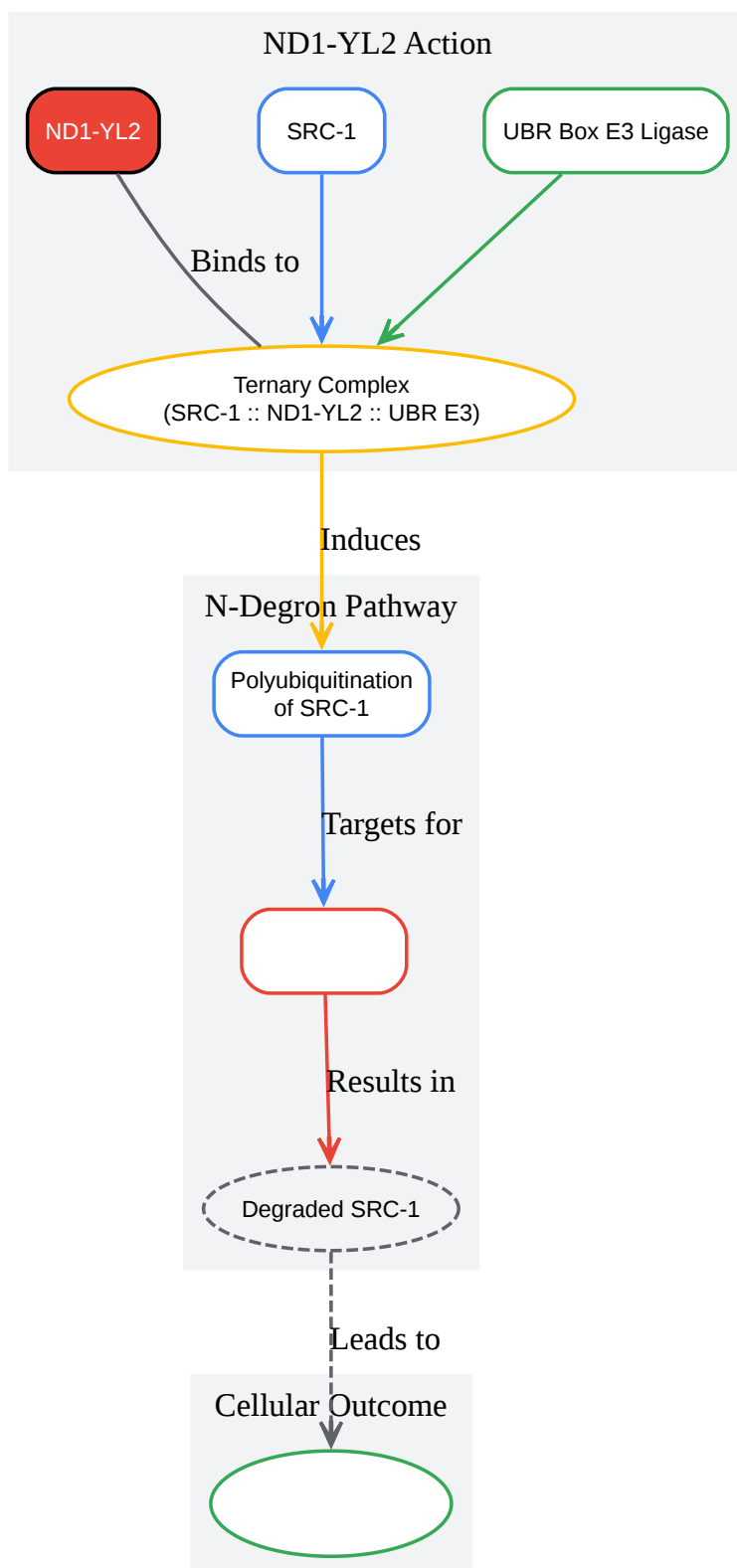
## Experimental Workflow



[Click to download full resolution via product page](#)

**Fig. 1:** Transwell Invasion Assay Workflow

## ND1-YL2 Signaling Pathway



[Click to download full resolution via product page](#)

**Fig. 2: ND1-YL2 Mechanism of Action**

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snapcyte.com [snapcyte.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Transwell Invasion Assay with ND1-YL2 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375727#transwell-invasion-assay-with-nd1-yl2-treatment]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)